2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide
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Overview
Description
2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide is a complex organic compound with a unique structure that combines an indole core with a pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The 2,3-dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the indole intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using carboxylic acid derivatives and amine reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and pyridine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds with different functional groups attached to the indole or pyridine rings.
Scientific Research Applications
2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethyl-N-(pyridin-2-ylmethyl)aniline
- 2,3-dimethyl-N-[1-(pyridin-2-yl)ethyl]aniline
Uniqueness
2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide is unique due to its combination of an indole core with a pyridine moiety and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17N3O |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O/c1-11-12(2)20-16-7-6-13(9-15(11)16)17(21)19-10-14-5-3-4-8-18-14/h3-9,20H,10H2,1-2H3,(H,19,21) |
InChI Key |
VDEHJDIHLFHUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCC3=CC=CC=N3)C |
solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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